Home > Products > Screening Compounds P135831 > 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline
3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline - 866811-76-9

3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

Catalog Number: EVT-2936729
CAS Number: 866811-76-9
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (4-Isopropoxyphenyl)-amide 4-[6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4-yl]piperazine-1-carboxylic acid sulfate [, ]

Compound Description: This compound is a sulfate salt of a specific crystalline form of (4-Isopropoxyphenyl)-amide 4-[6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4-yl]piperazine-1-carboxylic acid. It exhibits inhibitory effects on tyrosine kinase activity and has potential applications in treating various diseases including cardiovascular diseases, cancer, glomerulosclerosis, and inflammation. [, ]

Relevance: This compound shares the core structure of a substituted quinazoline ring with 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline. Both compounds also contain a piperidine ring, highlighting the significance of this moiety in their respective biological activities. The presence of the piperidine and the similar heterocyclic scaffold in both compounds suggest they may share similar chemical properties or even potential biological targets. [, ]

2. 4-[6-Methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4-yl]piperazine-1-carboxylic acid (4-isopropoxyphenyl)-amide lactate []

Compound Description: This compound is a lactate salt of 4-[6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4-yl]piperazine-1-carboxylic acid (4-isopropoxyphenyl)-amide. It is investigated for its potential in treating a range of diseases including cardiovascular disease, cancer, glomerular sclerosis, fibrotic diseases, and inflammation. []

Relevance: Similar to the previous compound, this compound also shares the substituted quinazoline ring and a piperidine ring with 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline. The key difference lies in the lactate salt form and the presence of a piperazine ring in this compound. This structural similarity emphasizes the importance of the quinazoline and piperidine moieties as potential pharmacophores. []

3. 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid (LY2562175) []

Compound Description: LY2562175 is a potent and selective Farnesoid X receptor (FXR) agonist. This compound has shown promising lipid-modulating properties in preclinical studies, effectively lowering LDL cholesterol and triglycerides while raising HDL cholesterol. []

Relevance: While LY2562175 belongs to a different chemical class than 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline, both compounds share a key structural feature – a substituted piperidine ring. The presence of this shared moiety suggests a potential commonality in their binding mechanisms or interactions with biological targets, despite their overall structural differences. []

4. 6-(4-Methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol hydrochloride (LY2066948) []

Compound Description: LY2066948 is a selective estrogen receptor modulator (SERM). Its carbon-14 labeled isotopomer was synthesized for further investigation of its pharmacological properties. []

Relevance: LY2066948 shares a structural similarity with 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline through the presence of a piperidine ring. Both compounds incorporate aromatic systems and flexible linkers, indicating a potential for similar physicochemical properties. []

5. 3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1) []

Compound Description: ISQ-1 is an isoquinolinone derivative that acts as an IKur blocker by targeting the Kv1.5 channel. Preclinical studies demonstrated its efficacy in terminating atrial fibrillation in dogs with underlying heart failure. []

Relevance: Both ISQ-1 and 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline share a common structural motif - a methoxy-substituted aromatic ring system. While the core structures differ (isoquinoline vs. quinoline), the presence of the methoxy group and the overall aromatic nature suggest potential similarities in their physicochemical properties and potential for interaction with biological targets. []

6. (E)-7-(3-(2-Amino-1-fluoro-ethylidene)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid prodrugs []

Compound Description: This group includes a series of prodrugs designed to deliver the active compound (E)-7-(3-(2-amino-1-fluoro-ethylidene)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These prodrugs aim to improve the pharmacological properties and delivery of the active compound, which exhibits potent antibacterial activity, particularly against resistant bacteria. []

Relevance: These prodrugs and 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline both feature a quinoline core structure with substitutions at various positions. This structural similarity, particularly the presence of the quinoline moiety and the piperidine ring in the active compound of the prodrug series, indicates a potential relationship in their binding modes and pharmacological activities. []

7. 1-Cyclopropyl-7-([S,S]-2,8-diazabicyclo[4,3,0]none-8-yl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid hydrochloride monohydrate []

Compound Description: This compound is a quinoline-based antibiotic with a specific crystalline form characterized by its monohydrate form. This form exhibits excellent fluidity and friability compared to the nonhydrate form, making it suitable for pharmaceutical applications. []

Relevance: This compound exhibits a similar substituted quinoline core as 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline. This shared core structure, despite other substitutions, suggests potential similarities in their chemical and physical properties. []

8. N-(3,5-Dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)-4-methoxybenzenesulfonamide []

Compound Description: This compound is an aryl sulfonamide derivative and a potent and selective 5-HT₆ receptor antagonist. While it showed promising activity in animal models of cognition, its lack of brain penetration and P-glycoprotein liability hindered its further development. []

Relevance: This compound exhibits structural similarities with 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline, primarily in the presence of a substituted piperidine ring and a sulfonamide group. This suggests a potential for shared pharmacophoric features and possible interactions with similar biological targets. []

9. (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2, currently under investigation in Phase I clinical trials for B-cell lymphoma. []

Relevance: Both CPI-1205 and 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline incorporate a substituted piperidine ring in their structures. This shared structural element might contribute to similar pharmacokinetic properties or even a potential for interacting with overlapping biological pathways. []

Properties

CAS Number

866811-76-9

Product Name

3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-4-piperidin-1-ylquinoline

Molecular Formula

C21H22N2O3S

Molecular Weight

382.48

InChI

InChI=1S/C21H22N2O3S/c1-26-16-10-11-19-18(14-16)21(23-12-6-3-7-13-23)20(15-22-19)27(24,25)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3

InChI Key

KZUIEQBUKPCUSE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.